Limit of Detection (LOD) Comparison: Des-Methoxy Esomeprazole vs. Esomeprazole Magnesium and Other EP Impurities
Des-Methoxy Esomeprazole (as Impurity-B) exhibits a limit of detection (LOD) of 0.005% by validated RP-HPLC analysis of esomeprazole magnesium drug substance, compared to 0.006% for the parent API esomeprazole magnesium, 0.003% for Impurity-A (benzimidazole impurity), 0.01% for Impurity-C (sulphide impurity), 0.008% for Impurity-D (sulphone impurity), and 0.007% for Impurity-E (N-oxide impurity) [1]. The signal-to-noise ratio at LOD was 2.9 for Des-Methoxy Esomeprazole versus 3.1 for esomeprazole magnesium and 3.0 for Impurity-C [1].
| Evidence Dimension | Limit of Detection (% w/w) |
|---|---|
| Target Compound Data | 0.005% |
| Comparator Or Baseline | Esomeprazole Magnesium: 0.006%; Impurity-A: 0.003%; Impurity-C: 0.01%; Impurity-D: 0.008%; Impurity-E: 0.007% |
| Quantified Difference | Des-Methoxy Esomeprazole LOD is 0.001% lower than parent API and intermediate among all impurities |
| Conditions | RP-HPLC method; specific chromatographic conditions as per cited study |
Why This Matters
The distinct LOD value enables accurate calibration and quantification of this specific impurity during batch release testing, as regulatory acceptance criteria are impurity-specific.
- [1] Pinheiro, F.C., et al. Elemental impurities analysis in name-brand and generic omeprazole drug samples. Heliyon, 2020, 6(2), e03359. Table 5: Impurity LOD data. View Source
